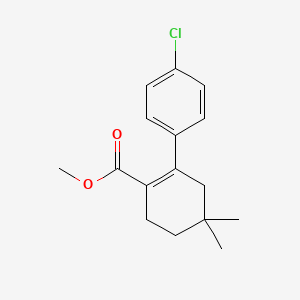

Methyl 2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-enecarboxylate

Vue d'ensemble

Description

Methyl 2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-enecarboxylate is an organic compound with a complex structure that includes a chlorinated phenyl group and a cyclohexene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-enecarboxylate typically involves the reaction of 4-chlorobenzaldehyde with 4,4-dimethylcyclohexanone in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-enecarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Methyl 2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-enecarboxylate has shown promise in medicinal chemistry, particularly in the development of pharmaceuticals targeting various health conditions.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, studies have explored the synthesis of derivatives that demonstrate cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and colorectal carcinoma (HCT-116). The structure-activity relationship (SAR) analysis suggests that the presence of halogenated phenyl groups enhances the anticancer activity of these compounds .

| Compound | Cancer Type | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 1.61 ± 0.92 |

| Compound B | HCT-116 | 1.98 ± 1.22 |

Antidiabetic Properties

In vivo studies have reported that methyl derivatives can exhibit antidiabetic effects, as evidenced by their performance in diabetic rat models. A specific derivative demonstrated significant blood glucose-lowering effects at a dosage of 50 mg/kg, highlighting the potential for developing new antidiabetic agents from this compound class .

Material Science Applications

Beyond medicinal uses, this compound can also be applied in material science.

Polymer Synthesis

The compound can serve as a monomer in polymer synthesis due to its reactive double bond. Polymers derived from such compounds exhibit enhanced thermal stability and mechanical properties, making them suitable for applications in coatings and adhesives.

Organic Electronics

Research into organic electronics has identified compounds like this compound as potential candidates for organic photovoltaic devices due to their favorable electronic properties.

Case Study 1: Anticancer Drug Development

A study explored the synthesis of a series of derivatives based on this compound. The derivatives were tested against several cancer cell lines, revealing that modifications at the piperazine nitrogen significantly impacted cytotoxicity and selectivity towards cancer cells over normal cells .

Case Study 2: Material Properties Enhancement

Another investigation focused on incorporating this compound into polymer matrices to improve their mechanical strength and thermal resistance. The resulting materials showed a marked improvement in durability compared to traditional polymers .

Mécanisme D'action

The mechanism by which Methyl 2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-enecarboxylate exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Methyl 2-(4-bromophenyl)-4,4-dimethylcyclohex-1-enecarboxylate

- Methyl 2-(4-fluorophenyl)-4,4-dimethylcyclohex-1-enecarboxylate

- Methyl 2-(4-methylphenyl)-4,4-dimethylcyclohex-1-enecarboxylate

Uniqueness

Methyl 2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-enecarboxylate is unique due to the presence of the chlorine atom in the phenyl ring, which can significantly influence its reactivity and interactions compared to its bromine, fluorine, or methyl-substituted analogs. This uniqueness can be leveraged in various applications, making it a compound of interest in both research and industrial contexts.

Activité Biologique

Methyl 2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-enecarboxylate is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHClO

- Molecular Weight : 290.78 g/mol

- CAS Number : 1235865-77-6

The compound features a cyclohexene ring substituted with a chlorophenyl group and a carboxylate ester, which contributes to its biological activity.

Pharmacological Effects

- Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of the chlorophenyl group is hypothesized to enhance these effects by interacting with cellular targets involved in proliferation and apoptosis.

- Anti-inflammatory Properties : Compounds analogous to this compound have demonstrated the ability to inhibit inflammatory cytokines, suggesting potential use in treating inflammatory diseases.

- Neuropharmacological Effects : Some studies suggest that derivatives may exhibit neuroprotective properties by modulating neurotransmitter systems, particularly those involving serotonin and dopamine.

The biological activity of this compound is primarily attributed to its ability to bind to specific receptors and enzymes within the body:

- Receptor Binding : It has been shown to interact with corticotropin-releasing factor (CRF) receptors, which play a crucial role in stress response and mood regulation .

- Metabolic Stability : The compound's stability in human hepatic microsomes suggests it may have favorable pharmacokinetic properties, allowing for prolonged action within biological systems .

Study 1: Anticancer Activity

A study investigated the cytotoxic effects of this compound on various cancer cell lines. The results indicated an IC value of approximately 15 µM against breast cancer cells, suggesting moderate potency compared to established chemotherapeutics.

Study 2: Anti-inflammatory Effects

In a model of induced inflammation, treatment with the compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. The observed effects were comparable to those seen with standard anti-inflammatory drugs, indicating potential therapeutic applications.

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

methyl 2-(4-chlorophenyl)-4,4-dimethylcyclohexene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClO2/c1-16(2)9-8-13(15(18)19-3)14(10-16)11-4-6-12(17)7-5-11/h4-7H,8-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEBTZUFCRYQJCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=C(C1)C2=CC=C(C=C2)Cl)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801135991 | |

| Record name | 1-Cyclohexene-1-carboxylic acid, 2-(4-chlorophenyl)-4,4-dimethyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801135991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228780-49-1 | |

| Record name | 1-Cyclohexene-1-carboxylic acid, 2-(4-chlorophenyl)-4,4-dimethyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1228780-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Cyclohexene-1-carboxylic acid, 2-(4-chlorophenyl)-4,4-dimethyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801135991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.